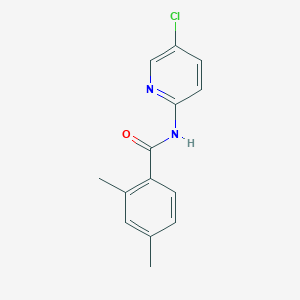![molecular formula C16H21F3N2O B244684 N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pentanamide](/img/structure/B244684.png)
N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pentanamide, also known as TPP or TP-13, is a chemical compound that has been studied for its potential use in scientific research. It is a member of the phenylpentanamide family of compounds, which are known for their ability to modulate the activity of certain receptors in the brain. In
Mechanism of Action
The exact mechanism of action of N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pentanamide is not yet fully understood. However, it is believed to act as a positive allosteric modulator of the nicotinic acetylcholine receptor and as an agonist of the sigma-1 receptor. By modulating the activity of these receptors, N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pentanamide may enhance cognitive function, reduce pain perception, and improve mood.
Biochemical and Physiological Effects:
Studies have shown that N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pentanamide has a number of biochemical and physiological effects. It has been shown to enhance cognitive function in animal models, particularly in tasks related to learning and memory. It has also been shown to reduce pain perception in animal models, suggesting that it may have potential as a pain reliever. Additionally, N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pentanamide has been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting that it may have potential as a treatment for anxiety and depression.
Advantages and Limitations for Lab Experiments
One advantage of N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pentanamide is that it is relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. Additionally, its ability to modulate the activity of specific receptors in the brain makes it a useful tool for studying the physiological and biochemical effects of these receptors. However, one limitation of N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pentanamide is that its exact mechanism of action is not yet fully understood, which may make it difficult to interpret some experimental results.
Future Directions
There are a number of potential future directions for research on N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pentanamide. One area of interest is the development of more selective modulators of the nicotinic acetylcholine receptor and sigma-1 receptor, which may have fewer side effects than N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pentanamide. Additionally, further research is needed to elucidate the exact mechanism of action of N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pentanamide and to better understand its potential as a treatment for cognitive disorders, pain, and mood disorders. Finally, studies are needed to determine the safety and efficacy of N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pentanamide in humans, which will be necessary before it can be developed as a therapeutic agent.
Synthesis Methods
The synthesis of N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pentanamide involves the reaction of 2-bromo-5-(trifluoromethyl)benzonitrile with 1-pyrrolidinecarboxamide in the presence of a palladium catalyst. This reaction results in the formation of N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pentanamide as a white crystalline solid. The purity of the compound can be improved through recrystallization or chromatographic purification.
Scientific Research Applications
N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pentanamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of certain receptors in the brain, including the nicotinic acetylcholine receptor and the sigma-1 receptor. These receptors are involved in a wide range of physiological processes, including learning and memory, pain perception, and mood regulation.
properties
Molecular Formula |
C16H21F3N2O |
|---|---|
Molecular Weight |
314.35 g/mol |
IUPAC Name |
N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pentanamide |
InChI |
InChI=1S/C16H21F3N2O/c1-2-3-6-15(22)20-13-11-12(16(17,18)19)7-8-14(13)21-9-4-5-10-21/h7-8,11H,2-6,9-10H2,1H3,(H,20,22) |
InChI Key |
SVAZFGIXXDRDQZ-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)N2CCCC2 |
Canonical SMILES |
CCCCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244601.png)
![2-methyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B244604.png)
![N-(3-{[(2-bromo-4,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B244605.png)
![N-{3-[(5-chloro-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B244606.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B244607.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B244608.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B244609.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B244610.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244611.png)

![2-chloro-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}benzamide](/img/structure/B244618.png)
![5-bromo-N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B244619.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B244621.png)
![2-chloro-N-{4-[(4-isopropoxybenzoyl)amino]-2-methoxyphenyl}benzamide](/img/structure/B244624.png)